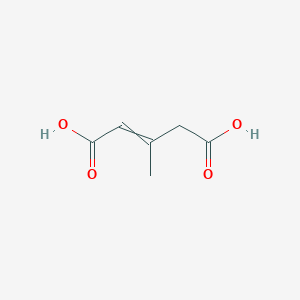

3-Methylpent-2-enedioic acid

描述

属性

CAS 编号 |

5746-90-7 |

|---|---|

分子式 |

C6H8O4 |

分子量 |

144.12 g/mol |

IUPAC 名称 |

3-methylpent-2-enedioic acid |

InChI |

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10) |

InChI 键 |

WKRBKYFIJPGYQC-UHFFFAOYSA-N |

手性 SMILES |

C/C(=C\C(=O)O)/CC(=O)O |

规范 SMILES |

CC(=CC(=O)O)CC(=O)O |

其他CAS编号 |

5746-90-7 |

物理描述 |

Solid |

Pictograms |

Irritant |

同义词 |

3-Methyl-2-pentenedioic Acid; 3-Methyl-glutaconic Acid; NSC 249232; β-Methylglutaconic Acid |

产品来源 |

United States |

准备方法

Isotope-Labeled Synthesis for Analytical Quantification

A seminal method for synthesizing 3MGA involves the production of isotopically labeled analogs, such as 3-[2,4,6-¹³C₃]methylglutaconic acid, to enable precise quantification in biological fluids. Developed by researchers in 1993, this approach begins with the condensation of diethyl acetylenedicarboxylate with ethyl acetoacetate in the presence of sodium ethoxide, yielding a γ-lactone intermediate. Hydrolysis of this intermediate under acidic conditions produces unlabeled 3MGA, which is subsequently purified via recrystallization. For isotopic labeling, ¹³C-enriched reagents are substituted at critical steps to ensure uniform incorporation at the 2, 4, and 6 positions of the molecule. This method achieves a yield of 68–72% and is essential for gas chromatography-mass spectrometry (GC-MS) applications, where the labeled compound serves as an internal standard.

Patent-Based Chemical Synthesis

Aoyama et al. (1986) disclosed a synthetic route in a Japanese patent (JP61082893A) that optimizes 3MGA production for industrial-scale applications. The protocol involves the condensation of β-methylglutaconic anhydride with water under controlled alkaline conditions (pH 9–10) at 60–80°C. Catalytic amounts of triethylamine are used to accelerate the hydrolysis, yielding 3MGA with a purity exceeding 95% after solvent extraction and activated charcoal treatment. This method emphasizes cost-effectiveness and scalability, though it lacks the isotopic precision required for diagnostic applications.

Table 1: Comparison of Chemical Synthesis Methods

Biosynthetic Approaches

Microbial Production in Ustilago maydis and Myxococcus xanthus

In nature, 3MGA is synthesized as an intermediate in microbial secondary metabolism. The fungus Ustilago maydis produces 3MGA via a three-enzyme pathway:

-

Acetoacetyl-CoA thiolase (T2) : Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

-

HMG-CoA synthase (HCS) : Converts acetoacetyl-CoA and acetyl-CoA into HMG-CoA.

-

3-Methylglutaconyl-CoA hydratase (AUH) : Hydrates HMG-CoA to yield 3-methylglutaconyl-CoA (3MGC-CoA), which is hydrolyzed by acyl-CoA thioesterases (ACOT4/ACOT8) to release 3MGA.

Similarly, the bacterium Myxococcus xanthus utilizes 3MGC-CoA in the de novo synthesis of iso-odd-chain fatty acids. Here, 3MGC-CoA is decarboxylated to 3-methylcrotonyl-CoA by AibA/AibB, followed by reduction to isovaleryl-CoA via AibC. These pathways highlight the enzymatic versatility of microbial systems, though extraction and purification of 3MGA from microbial cultures remain technically challenging due to low titers (typically <1 g/L).

Analytical Techniques for Verification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for 3MGA quantification, particularly in clinical diagnostics for 3-methylglutaconic aciduria. Samples are derivatized with trimethylsilyl (TMS) reagents, which enhance volatility. However, derivatization induces isomerization of trans-3MGA to cis-3MGA, resulting in two distinct chromatographic peaks. Calibration curves using isotopically labeled internal standards (e.g., 3-[¹³C₃]MGA) correct for this artifact, achieving a detection limit of 0.1 μM in urine and plasma.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy resolves the cis and trans isomers without derivatization. At 25°C, trans-3MGA dominates (>98%), but heating to 37°C induces partial isomerization to cis-3MGA (up to 15% after 24 hours). Molecular modeling confirms that the cis isomer is thermodynamically favored by 4 kJ/mol, explaining the spontaneous equilibrium shift.

Table 2: Analytical Performance Metrics

| Technique | Sensitivity | Isomer Resolution | Sample Preparation |

|---|---|---|---|

| GC-MS | 0.1 μM | Limited | Derivatization |

| NMR | 10 μM | High | None |

Challenges and Optimization Strategies

Isomerization During Derivatization

The propensity of trans-3MGA to isomerize during GC-MS derivatization complicates quantification. Studies show that omitting TMS reagents and using milder conditions (e.g., 60°C for 30 minutes) reduce cis-isomer formation to <5%. Alternative derivatization agents, such as pentafluorobenzyl bromide, are under investigation to mitigate this issue.

Enhancing Microbial Biosynthesis

Metabolic engineering of U. maydis to overexpress AUH and ACOT4 has increased 3MGA titers to 2.5 g/L in lab-scale fermentations. CRISPR-Cas9-mediated knockout of competing pathways (e.g., leucine degradation) further improves yield, though industrial adoption remains limited by regulatory hurdles .

化学反应分析

Enzyme-Catalyzed Reactions

| Enzyme | Reaction Catalyzed | EC Number |

|---|---|---|

| 3-Methylglutaconyl-CoA hydratase | Reversible hydration of HMG-CoA ↔ 3-methylglutaconyl-CoA | 4.2.1.18 |

| Acetoacetyl-CoA thiolase | Condensation of 2 acetyl-CoA → acetoacetyl-CoA | 2.3.1.9 |

| HMG-CoA synthase 2 | Acetoacetyl-CoA + acetyl-CoA → HMG-CoA | 2.3.3.10 |

| 3-Methylcrotonyl-CoA carboxylase | 3-Methylcrotonyl-CoA → 3-methylglutaconyl-CoA | 6.4.1.4 |

Non-Enzymatic Isomerization

3-Methylglutaconyl-CoA undergoes spontaneous intramolecular cyclization, producing cis-3MGA (major) and trans-3MGA (minor) :

-

Cyclization : HMG-CoA → HMG anhydride + CoASH (non-enzymatic)

-

Hydration : HMG anhydride ↔ cis/trans-3MGA

Isomer Detection

| Diastereomer | Detection Method | Source |

|---|---|---|

| cis-3MGA | Competitive immunoassay using α-3MGC IgG | Urine of patients with 3MGA-uria |

| trans-3MGA | GC-MS analysis | In vitro assays with AUH enzyme |

Key Research Findings

-

Mitochondrial Dysfunction Link : Secondary 3MGA accumulation occurs due to electron transport chain defects, diverting acetyl-CoA into the mevalonate shunt .

-

Hydratase Reversibility : 3-Methylglutaconyl-CoA hydratase (AUH) catalyzes HMG-CoA dehydration to 3-methylglutaconyl-CoA under metabolic stress .

-

Thioesterase Specificity : Acyl-CoA thioesterases (ACOT4/8) hydrolyze 3-methylglutaconyl-CoA, with tissue-specific expression influencing 3-MGA levels .

-

Diastereomer Specificity : cis-3MGA predominates in human urine due to non-enzymatic isomerization of trans-3MGA-CoA .

Pathological Implications

-

Acidogen Effects : Elevated 3-MGA disrupts cellular pH, causing metabolic acidosis .

-

Metabotoxin Activity : Chronic accumulation inhibits mitochondrial enzymes, exacerbating energy deficits .

This synthesis integrates enzymatic pathways, isomerization dynamics, and clinical biochemistry to elucidate 3-MGA's chemical reactivity. Experimental data from hydratase assays, isotopic tracing, and immunoassays validate these mechanisms .

科学研究应用

3-甲基戊二酸有几种科学研究应用,包括:

化学: 它作为代谢途径中的中间体以及它在各种生化反应中的作用而被研究。

生物学: 研究集中在其在代谢紊乱中的积累及其在线粒体功能中的作用。

医学: 它被用作诊断某些代谢紊乱(尤其是 3-甲基戊二酸尿症)的生物标志物.

工业: 虽然它没有广泛用于工业,但其衍生物和相关化合物可能在生化研究和诊断中具有应用价值。

作用机制

3-甲基戊二酸的作用机制涉及它在亮氨酸分解代谢途径和甲羟戊酸旁路中的中间体作用 。 它通过酶促反应转化为其他代谢物,主要涉及 3-甲基戊二酰辅酶A 水合酶。 该酶催化 3-甲基戊二酰辅酶A 水化形成 3-羟基-3-甲基戊二酰辅酶A,然后在线粒体中进一步代谢 .

类似化合物:

戊二酸: 另一种参与代谢途径的二羧酸。

3-甲基戊酸: 一种相关化合物,它也在某些代谢紊乱中积累。

3-羟基-3-甲基戊二酰辅酶A: 同一代谢途径中的中间体。

独特性: 3-甲基戊二酸由于其在亮氨酸分解代谢途径中的特定作用及其在某些代谢紊乱中的积累而具有独特性。 它在尿液中的存在是 3-甲基戊二酸尿症的关键诊断标志,使其区别于其他类似化合物 .

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

3-MGA is often measured alongside similar organic acids in clinical diagnostics. Below is a detailed comparison:

3-Methylglutaric Acid (3-MG)

Key Distinction: 3-MG is a stable byproduct of 3-MGA decarboxylation, often co-detected in urine. However, 3-MG lacks diagnostic specificity compared to 3-MGA .

Glutaric Acid (GA)

Key Distinction : GA lacks the methyl group and double bond of 3-MGA, leading to distinct metabolic implications.

2-Hydroxyisovaleric Acid (2-HIVA)

3-Hydroxyglutaric Acid (3-HGA)

Key Distinction : 3-HGA’s hydroxyl group differentiates its metabolic pathway and clinical implications from 3-MGA.

Biochemical and Diagnostic Insights

Isomer-Specific Detection

3-MGA exists in cis and trans isoforms, detectable via NMR or GC-MS. In Type I 3-MGA-uria, the cis:trans ratio is 2:1, while Type IV shows a 1:1 ratio .

Metabolomic Profiling

- Primary 3-MGA-uria (Type I) : Elevated 3-MGA, 3-MG, and 3-hydroxyisovaleric acid (3-HIVA) due to 3-MGH deficiency .

- Secondary 3-MGA-uria (Types II–IV): Isolated 3-MGA elevation with normal 3-HIVA levels .

Genetic and Enzymatic Differentiation

Clinical and Research Implications

- Diagnostic Challenges: 3-MGA’s structural similarity to other acids necessitates advanced metabolomics (GC-MS, 2D-NMR) .

- Therapeutic Targets : Bezafibrate reduces 3-MGA toxicity in mitochondrial models , while dietary leucine restriction is ineffective in secondary forms .

生物活性

3-Methylglutaconic acid (MGA) is a significant organic acid that plays a role in various metabolic pathways, particularly in the degradation of leucine. Its biological activity is linked to several metabolic disorders, primarily those affecting mitochondrial function. This article presents a comprehensive overview of the biological activity of 3-methylglutaconic acid, including its biochemical implications, associated syndromes, and relevant case studies.

Biochemical Pathways

3-Methylglutaconic acid is an intermediate in the leucine catabolism pathway. It is produced through the action of 3-methylglutaconyl CoA hydratase, which converts HMG CoA into 3-methylglutaconyl CoA. This reaction is crucial for the proper metabolism of leucine, an essential amino acid. The accumulation of MGA can indicate disruptions in these metabolic pathways, particularly under conditions where mitochondrial function is compromised.

Table 1: Key Enzymatic Reactions Involving 3-Methylglutaconic Acid

| Enzyme | Reaction Description | Role in Metabolism |

|---|---|---|

| 3-Methylglutaconyl CoA hydratase | Converts HMG CoA to 3-methylglutaconyl CoA | Key step in leucine degradation |

| Acetoacetyl CoA thiolase | Condenses two acetyl CoA into acetoacetyl CoA | Initiates pathway leading to MGA formation |

| 3-Methylcrotonyl CoA carboxylase | Utilizes ATP to convert 3-methylcrotonyl CoA to HMG CoA | Important for leucine catabolism |

Biological Activity and Mechanisms

Research indicates that elevated levels of 3-methylglutaconic acid are associated with various mitochondrial disorders. The biological activity of MGA includes:

- Inhibition of Mitochondrial Function : Studies have shown that MGA can compromise mitochondrial bioenergetics by reducing mitochondrial redox potential and inhibiting critical enzymes such as Na,K-ATPase. This inhibition may lead to increased oxidative stress within cells, contributing to neurodegenerative processes .

- Reactive Species Production : The presence of MGA has been linked to increased production of reactive oxygen species (ROS), which can further damage cellular components and exacerbate mitochondrial dysfunction .

- Neurological Implications : Patients with elevated MGA levels often present with neurological symptoms, including spastic paraparesis and cognitive deficits, highlighting its potential role in neurodevelopmental disorders .

Case Studies and Clinical Findings

Several case studies have documented the clinical significance of 3-methylglutaconic aciduria (MGAuria), which is characterized by the urinary excretion of elevated levels of MGA.

-

Case Study: Mitochondrial Dysfunction

A study involving patients with mitochondrial disorders revealed that those with high levels of MGA exhibited symptoms such as Leigh syndrome and other neurodegenerative conditions. The biochemical analysis indicated a correlation between elevated MGA levels and respiratory chain deficiencies . -

Case Study: Genetic Mutations

In a cohort study focusing on patients with 3-methylglutaconic aciduria type IV, researchers identified specific genetic mutations that led to dysfunctional oxidative phosphorylation. The presence of MGA served as a biochemical marker for diagnosing these conditions .

常见问题

Q. What clinical and metabolic implications are associated with elevated 3-methylglutaconic acid (3-MGA) levels?

Elevated 3-MGA is a biomarker for mitochondrial dysfunction and genetic disorders such as Barth syndrome, 3-methylglutaconic aciduria (MGA), and Leigh syndrome. Its accumulation correlates with impaired leucine metabolism and mitochondrial energy production, often presenting with symptoms like cardiomyopathy, skeletal myopathy, and developmental delays . Methodologically, researchers should integrate urine organic acid analysis (e.g., gas chromatography-mass spectrometry) with plasma amino acid profiling to confirm metabolic disturbances and rule out secondary causes like lactic acidosis .

Q. Which genetic disorders are most strongly linked to 3-MGAuria, and how are they diagnosed?

Primary disorders include Barth syndrome (TAZ gene mutations), MGA types I-VII (e.g., MGCA1, MGA4 mutations), and mitochondrial encephalopathies. Diagnosis requires urinary 3-MGA quantification, genetic testing (e.g., whole-exome sequencing), and functional assays of mitochondrial respiratory chain enzymes. Note that 3-MGA levels can vary intermittently, necessitating repeated sampling and correlation with clinical phenotypes .

Q. What analytical techniques are recommended for detecting 3-MGA in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in distinguishing 3-MGA from structurally similar metabolites like 3-methylglutaric acid. Researchers must include internal standards (e.g., deuterated 3-MGA) and validate assays against control populations to minimize false positives .

Q. How does 3-MGA correlate with mitochondrial dysfunction in experimental models?

In vitro studies using fibroblast cultures from patients with Barth syndrome show reduced cardiolipin remodeling and abnormal mitochondrial morphology. Researchers can measure respiratory chain complex activity (e.g., Complex IV) and ATP production rates to quantify dysfunction. Concurrently, 3-MGA levels in culture media provide a metabolic readout .

Advanced Research Questions

Q. What challenges arise in quantifying 3-MGA in heterogeneous patient populations, and how can they be mitigated?

Variability in urinary excretion (e.g., intermittent elevation in Barth syndrome) and overlapping metabolite profiles (e.g., 3-hydroxy-3-methylglutaric acid) complicate quantification. Researchers should employ longitudinal sampling, use age-matched controls, and apply multivariate statistical models (e.g., PCA) to distinguish pathological from physiological variations .

Q. How do genetic mutations in TAZ or MGCA1 alter 3-MGA metabolism, and what experimental models best capture these effects?

TAZ mutations disrupt cardiolipin synthesis, leading to mitochondrial membrane instability. Knockout murine models and induced pluripotent stem cell (iPSC)-derived cardiomyocytes are effective for studying tissue-specific metabolic cascades. Stable isotope tracing (e.g., ¹³C-leucine) can track 3-MGA flux in these systems .

Q. What subclassifications of 3-MGAuria exist based on metabolite profiles, and how do they inform therapeutic strategies?

Type IV MGA (severe psychomotor delay, neonatal hypotension) shows distinct 3-MGA/3-methylglutaric acid ratios compared to Type VII (lactic acidosis, hyperammonemia). Researchers should stratify patients using urinary metabolite panels and prioritize gene therapy or substrate reduction therapy based on enzymatic deficiencies (e.g., enoyl-CoA hydratase) .

Q. What experimental design considerations are critical for resolving contradictory data in 3-MGA studies?

Contradictions often stem from small sample sizes, inconsistent phenotyping, or methodological variability. Robust studies should:

Q. How can researchers differentiate primary 3-MGAuria from secondary elevations caused by other metabolic disturbances?

Secondary elevations (e.g., due to renal dysfunction or drug toxicity) lack genetic markers and show transient 3-MGAuria. Combine whole-genome sequencing with functional assays (e.g., mitochondrial membrane potential measurements) to confirm primary etiology. Cross-validate findings with databases like ClinVar or OMIM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。